molecular formula C19H16N4 B11310184 N-(2-methylphenyl)-2-phenylimidazo[1,2-a]pyrazin-3-amine

N-(2-methylphenyl)-2-phenylimidazo[1,2-a]pyrazin-3-amine

Cat. No.: B11310184
M. Wt: 300.4 g/mol
InChI Key: XBFPNOFFRYCCBB-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2-phenylimidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound belongs to the class of imidazo[1,2-a]pyrazines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-2-phenylimidazo[1,2-a]pyrazin-3-amine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyrazine with 2-bromoacetophenone in the presence of a base can yield the desired imidazo[1,2-a]pyrazine core . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent recycling and catalyst recovery are also crucial aspects of industrial synthesis to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-2-phenylimidazo[1,2-a]pyrazin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially in the presence of electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Halogenated solvents and bases like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-methylphenyl)-2-phenylimidazo[1,2-a]pyrazin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-2-phenylimidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity. The exact pathways depend on the biological context, but it often involves inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methylphenyl)-2-phenylimidazo[1,2-a]pyrazin-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its structural features allow for versatile modifications, making it a valuable compound in various research domains.

Properties

Molecular Formula

C19H16N4

Molecular Weight

300.4 g/mol

IUPAC Name

N-(2-methylphenyl)-2-phenylimidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C19H16N4/c1-14-7-5-6-10-16(14)21-19-18(15-8-3-2-4-9-15)22-17-13-20-11-12-23(17)19/h2-13,21H,1H3

InChI Key

XBFPNOFFRYCCBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C(N=C3N2C=CN=C3)C4=CC=CC=C4

Origin of Product

United States

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